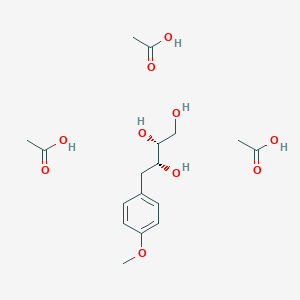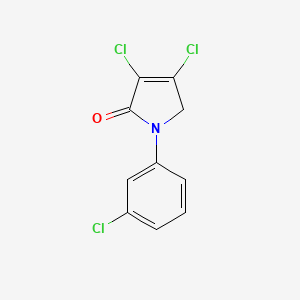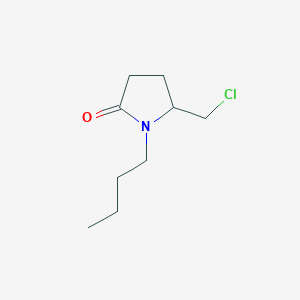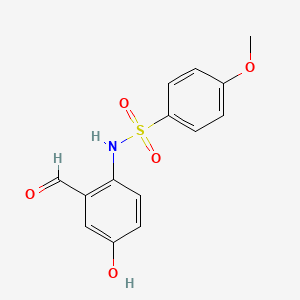![molecular formula C28H28O2Sn B12582476 Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- CAS No. 473332-52-4](/img/structure/B12582476.png)
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is an organotin compound with the molecular formula C27H26O2Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- typically involves the reaction of triphenyltin chloride with 2,6-bis(methoxymethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tin oxide derivative.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
Oxidation: Tin oxide derivatives.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-tin bonds, which are essential in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential use in medicinal chemistry. Organotin compounds have shown promise as anticancer agents, and Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is being investigated for its cytotoxic properties.
Medicine
The compound’s potential as an anticancer agent is of significant interest. Research is ongoing to understand its mechanism of action and to develop it into a viable therapeutic agent.
Industry
In the industrial sector, Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is used as a catalyst in various chemical reactions. Its ability to facilitate the formation of carbon-tin bonds makes it valuable in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and other atoms, facilitating various chemical reactions. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stannane, (acetyloxy)triphenyl-: Another organotin compound with similar structural features but different functional groups.
Triphenyltin chloride: A precursor in the synthesis of Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-.
Triphenyltin hydroxide: A related compound with hydroxyl functional groups.
Uniqueness
Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl- is unique due to the presence of the 2,6-bis(methoxymethyl)phenyl group. This structural feature imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
473332-52-4 |
|---|---|
Molekularformel |
C28H28O2Sn |
Molekulargewicht |
515.2 g/mol |
IUPAC-Name |
[2,6-bis(methoxymethyl)phenyl]-triphenylstannane |
InChI |
InChI=1S/C10H13O2.3C6H5.Sn/c1-11-7-9-4-3-5-10(6-9)8-12-2;3*1-2-4-6-5-3-1;/h3-5H,7-8H2,1-2H3;3*1-5H; |
InChI-Schlüssel |
NHHJAQRZIBVBPT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C(=CC=C1)COC)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)

![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)


![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
propanedinitrile](/img/structure/B12582462.png)
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)


